molecular formula C38H39N11O4 B12417977 PROTAC Axl Degrader 2

PROTAC Axl Degrader 2

Número de catálogo: B12417977
Peso molecular: 713.8 g/mol
Clave InChI: OXOOPNYJFVRNCT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PROTAC Axl Degrader 2 is a potent and selective degrader of the Axl receptor tyrosine kinase. This compound is part of the PROTAC (Proteolysis Targeting Chimera) family, which is designed to induce the degradation of specific proteins through the ubiquitin-proteasome system. This compound has shown significant anti-proliferative and anti-migratory activities in vitro, making it a promising candidate for cancer research and therapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC Axl Degrader 2 involves multiple steps, including the preparation of the ligand for the Axl receptor, the linker, and the ligand for the E3 ubiquitin ligase. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing PROTACs typically involve:

    Ligand Synthesis: The ligand for the Axl receptor is synthesized using standard organic synthesis techniques, including condensation reactions, nucleophilic substitutions, and coupling reactions.

    Linker Attachment: The linker, which connects the Axl ligand to the E3 ligase ligand, is attached using amide bond formation or click chemistry.

    E3 Ligase Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized separately and then conjugated to the linker.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including automated synthesis and purification processes. The production would need to adhere to Good Manufacturing Practices (GMP) to ensure the purity and consistency of the compound.

Análisis De Reacciones Químicas

Types of Reactions

PROTAC Axl Degrader 2 undergoes several types of chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or other susceptible sites.

    Reduction: Reduction reactions can occur at various functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Coupling Reagents: Such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

PROTAC Axl Degrader 2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the degradation of the Axl receptor and its role in various biochemical pathways.

    Biology: Employed in cell biology to investigate the effects of Axl degradation on cell proliferation, migration, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress the Axl receptor, such as breast cancer and lung cancer.

    Industry: Utilized in the development of new PROTAC-based therapies and as a model compound for designing other protein degraders.

Mecanismo De Acción

The mechanism of action of PROTAC Axl Degrader 2 involves the recruitment of an E3 ubiquitin ligase to the Axl receptor. This recruitment leads to the ubiquitination of the Axl receptor, marking it for degradation by the proteasome. The degradation of the Axl receptor results in the inhibition of downstream signaling pathways that promote cell proliferation and migration .

Comparación Con Compuestos Similares

Similar Compounds

    PROTAC Axl Degrader 1: Another degrader targeting the Axl receptor but with different ligands and linkers.

    PROTAC Bcl-xL Degrader: Targets the Bcl-xL protein, involved in apoptosis regulation.

    PROTAC BRD4 Degrader: Targets the BRD4 protein, involved in transcription regulation.

Uniqueness

PROTAC Axl Degrader 2 is unique due to its high selectivity and potency for the Axl receptor. Its ability to induce mehuosis (a form of cell death characterized by cytoplasmic vacuolation) sets it apart from other PROTACs .

Propiedades

Fórmula molecular

C38H39N11O4

Peso molecular

713.8 g/mol

Nombre IUPAC

N-[[4-[[5-amino-1-(6-phenylpyridazin-3-yl)-1,2,4-triazol-3-yl]amino]phenyl]methyl]-6-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]hexanamide

InChI

InChI=1S/C38H39N11O4/c39-37-44-38(47-49(37)32-19-17-29(45-46-32)25-8-3-1-4-9-25)42-26-15-13-24(14-16-26)22-41-33(50)12-5-2-6-21-40-30-11-7-10-27-28(30)23-48(36(27)53)31-18-20-34(51)43-35(31)52/h1,3-4,7-11,13-17,19,31,40H,2,5-6,12,18,20-23H2,(H,41,50)(H,43,51,52)(H3,39,42,44,47)

Clave InChI

OXOOPNYJFVRNCT-UHFFFAOYSA-N

SMILES canónico

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCC(=O)NCC4=CC=C(C=C4)NC5=NN(C(=N5)N)C6=NN=C(C=C6)C7=CC=CC=C7

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.